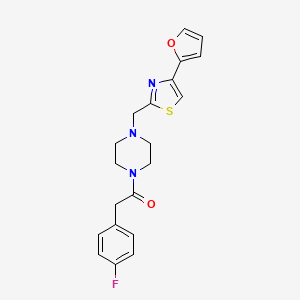

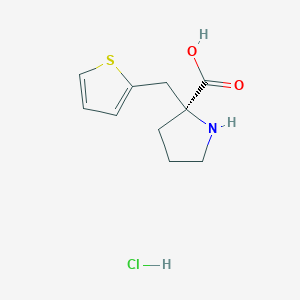

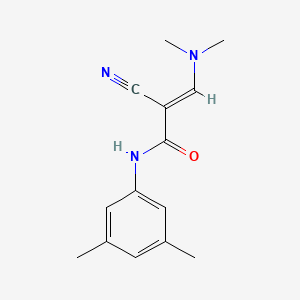

1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CUDC-907 and is a small molecule inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K). In

科学的研究の応用

Anticancer Activity

1-(Indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione derivatives demonstrate significant potential in cancer research. For example, derivatives synthesized through acylation of 1-diarylmethylpiperazine showed moderate-to-potent antiproliferative activities against various cancer cell lines (Jiang, Xu, & Wu, 2016).

Marine Sponge Derivatives

Compounds similar to this compound have been isolated from marine sponges, displaying unique biological properties. One example is 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, identified in Smenospongia sp., along with other bioactive indole derivatives (McKay, Carroll, Quinn, & Hooper, 2002).

Neuroprotective Agents

Derivatives of this compound have been explored as potential neuroprotective agents. For instance, specific compounds synthesized showed binding affinity to GluN2B-containing N-methyl-D-aspartate receptors, suggesting potential in treating neurodegenerative diseases (Gitto et al., 2014).

HIV-1 Attachment Inhibitors

Research has demonstrated that certain derivatives of this compound act as inhibitors of HIV-1 attachment. Systematic modification of these derivatives led to compounds with improved antiviral activity and better pharmaceutical properties (Wang et al., 2009).

Antibacterial and Antifungal Properties

Some derivatives of this compound exhibit antibacterial and antifungal properties. This is evident in compounds synthesized through iodine-catalyzed conjugate addition, which showed modest antimicrobial activities (Reddy et al., 2011).

Anti-inflammatory Agents

This compound derivatives have been investigated for their anti-inflammatory properties. One study involved synthesizing chalcone derivatives and evaluating their effectiveness in reducing inflammation (Rehman, Saini, & Kumar, 2022).

特性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-12-17(14-7-3-4-8-15(14)20-12)18(22)19(23)21-11-10-13-6-2-5-9-16(13)21/h2-9,20H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTSUBRDFUEBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(diphenylmethylene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2417855.png)

![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2417856.png)

![N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2417860.png)

![N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2417861.png)

![2-Methyl-1-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2417865.png)

![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2417869.png)